molecular formula C22H28N4O5S2 B2615219 6-ethyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 533894-50-7

6-ethyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2615219
CAS No.: 533894-50-7
M. Wt: 492.61
InChI Key: GGBOTMXVGKYWIJ-UHFFFAOYSA-N
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Description

6-Ethyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a high-purity chemical intermediate designed for research and development applications. This compound belongs to a class of molecules based on a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core, a privileged scaffold in medicinal chemistry known for its potential in drug discovery . The structure is functionalized with a 4-(morpholinosulfonyl)benzamido group, a motif frequently explored for its potential to modulate biological activity and physicochemical properties . The inclusion of a morpholine sulfonyl group is a common strategy in lead optimization to fine-tune characteristics like solubility and metabolic stability. The specific substitution with a 6-ethyl and an N-methyl carboxamide group distinguishes this analog and is intended for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key building block in the synthesis of more complex molecules or as a candidate for high-throughput screening in various biochemical assays. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-ethyl-N-methyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O5S2/c1-3-25-9-8-17-18(14-25)32-22(19(17)21(28)23-2)24-20(27)15-4-6-16(7-5-15)33(29,30)26-10-12-31-13-11-26/h4-7H,3,8-14H2,1-2H3,(H,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBOTMXVGKYWIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

  • Formation of the Tetrahydrothieno[2,3-c]pyridine Core

    • Starting from a suitable thieno[2,3-c]pyridine precursor, the core structure is formed through cyclization reactions.
    • Common reagents: sulfur sources (e.g., thiourea), cyclization catalysts (e.g., Lewis acids).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[2,3-c]pyridine core.
    • Common reagents: hydrogen peroxide, m-chloroperbenzoic acid.
  • Reduction

    • Reduction reactions can target the amide or sulfonyl groups.
    • Common reagents: lithium aluminum hydride, sodium borohydride.
  • Substitution

    • Nucleophilic substitution reactions can occur at the benzamido or morpholinosulfonyl groups.
    • Common reagents: nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound shows promise in drug development due to its potential as an antitubercular agent against Mycobacterium tuberculosis. Its structure suggests possible mechanisms of action that involve enzyme inhibition and receptor binding, which are critical in developing therapeutics for infectious diseases .

Research indicates that the compound may possess anti-inflammatory and anticancer properties. Its structural characteristics allow it to interact with various biological targets, potentially leading to therapeutic applications in treating cancers and inflammatory diseases .

Chemical Synthesis

In addition to its medicinal applications, this compound can serve as an intermediate in synthesizing more complex molecules within pharmaceutical manufacturing processes. Its unique functional groups enable diverse chemical reactions that can be exploited in material science and catalysis .

Enzyme Inhibition Studies

Due to its structural similarity to known inhibitors, this compound may act as an inhibitor for specific enzymes. This aspect is crucial for biochemical research aimed at understanding enzyme mechanisms and developing new inhibitors for therapeutic use .

Mechanism of Action

The mechanism by which 6-ethyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide exerts its effects is likely multifaceted:

    Molecular Targets: The compound may target specific enzymes or receptors, inhibiting their activity.

    Pathways Involved: It could interfere with signaling pathways, such as those involving kinases or G-protein coupled receptors.

    Binding Interactions: The presence of multiple functional groups allows for diverse binding interactions, enhancing its specificity and potency.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamides are highly dependent on substituents at positions 2 and 4. Below is a comparative analysis with key analogs:

Structural and Functional Modifications

Key Findings

Anti-Mycobacterial Activity: The target compound’s morpholinosulfonyl group aligns with 3D-QSAR predictions (), where steric bulk at R2 correlates with improved anti-mycobacterial activity. Ethyl at R6 may enhance metabolic stability compared to methyl analogs .

TNF-α Inhibition: Sulfonamide-containing derivatives (e.g., morpholinosulfonyl) in demonstrated potent TNF-α inhibition, suggesting the target compound may share this activity. The morpholine ring could improve solubility over simpler sulfonamides .

Physicochemical Properties: The morpholinosulfonyl group likely increases water solubility compared to ’s hydrophobic 4-methylphenyl substituent. However, it may reduce blood-brain barrier penetration relative to smaller groups like dimethylsulfamoyl ().

Research Implications

  • Synthetic Complexity: The morpholinosulfonyl group introduces synthetic challenges but offers tunable pharmacokinetics.
  • Therapeutic Potential: Dual anti-mycobacterial and anti-inflammatory effects are plausible, warranting further in vitro validation.
  • QSAR Guidance : ’s models support optimizing R2/R6 substituents for target-specific activity .

Biological Activity

6-Ethyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a compound with significant potential in pharmacological applications. Its structural characteristics suggest various biological activities, particularly in the fields of anti-inflammatory and anticancer therapies. This article delves into the compound's biological activity, synthesizing findings from diverse studies and presenting relevant data.

Chemical Structure and Properties

  • Molecular Formula : C22H28N4O5S2
  • Molecular Weight : 450.62 g/mol
  • CAS Number : 1215662-71-7

The compound features a tetrahydrothieno[2,3-c]pyridine core coupled with a morpholinosulfonyl group, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound often act as inhibitors of specific kinases involved in inflammatory pathways. For instance, p38 MAPK inhibitors have been shown to reduce cytokine production (e.g., IL-1β, TNFα) which is pivotal in autoimmune diseases and inflammatory responses .

Anticancer Potential

Several studies have explored the anticancer properties of compounds related to this class. For example:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that similar compounds exhibit antiproliferative activity against various cancer cell lines such as breast and colon cancer cells .
  • Mechanism Insights : The inhibition of key signaling pathways (e.g., MAPK pathways) is believed to contribute to their anticancer effects. These compounds may induce apoptosis in cancer cells by modulating protein expression involved in cell survival and death .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is particularly noteworthy:

  • Cytokine Inhibition : Compounds with similar structures have been reported to inhibit the production of pro-inflammatory cytokines like TNFα and IL-6, which are crucial in the pathogenesis of chronic inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeAssessed EffectsReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction in cytokine production
Enzyme Inhibitionp38 MAPK inhibition

Case Study 1: Anticancer Efficacy

In a study evaluating the efficacy of related compounds against breast cancer cell lines, researchers found that modifications to the morpholino group enhanced cytotoxicity. The study concluded that the presence of specific substituents significantly influenced the compound's ability to inhibit tumor growth.

Case Study 2: Inflammation Model

A model using adjuvant-induced arthritis demonstrated that similar compounds effectively reduced inflammation markers and improved clinical outcomes. This suggests a therapeutic role for these compounds in managing chronic inflammatory conditions .

Q & A

Q. What are the most efficient synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. Key steps include:
  • Cyclization : Use of acetic anhydride/acetic acid mixtures with sodium acetate as a catalyst (reflux for 2–12 hours) to form the tetrahydrothienopyridine core .
  • Functionalization : Introduction of the 4-(morpholinosulfonyl)benzamido group via nucleophilic substitution or coupling reactions under inert atmospheres .
  • Optimization : Adjust solvent polarity (e.g., DMF vs. toluene) and catalyst type (e.g., Pd/Cu for cross-coupling) to improve yields. For example, sodium ethoxide in ethanol can enhance cyclization efficiency by 15–20% .

Table 1 : Representative Synthesis Data

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
CyclizationAcOH/Ac₂O, NaOAc, 2 h reflux68>95%
SulfonylationMorpholinosulfonyl chloride, DMF, 80°C5592%

Q. How can structural conformation and regiochemistry be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:
  • X-ray crystallography : Resolves absolute configuration and supramolecular interactions (e.g., hydrogen bonding networks in the morpholino group) .
  • NMR spectroscopy : ¹H/¹³C NMR distinguishes regioisomers via chemical shift patterns (e.g., thieno[2,3-c]pyridine protons at δ 6.5–7.5 ppm) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 503.2) .

Advanced Research Questions

Q. How can contradictory biological activity data across assays be systematically resolved?

  • Methodological Answer : Contradictions often arise from assay-specific variables. Mitigation strategies include:
  • Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assays) to confirm target specificity .
  • Solubility optimization : Use DMSO/cosolvent systems to ensure consistent compound dissolution across studies .
  • Metabolite profiling : LC-MS/MS to rule out off-target effects from degradation products .

Q. What computational methods are suitable for predicting binding interactions with kinase targets?

  • Methodological Answer :
  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets, prioritizing residues (e.g., hinge-region Lys/Arg) .
  • MD simulations : GROMACS/AMBER for stability analysis of ligand-receptor complexes over 100 ns trajectories .
  • QSAR modeling : Correlate substituent effects (e.g., morpholinosulfonyl group) with IC₅₀ values using Random Forest or SVM algorithms .

Q. How can synthetic byproducts or impurities be characterized and minimized?

  • Methodological Answer :
  • HPLC-DAD/ELSD : Monitor reaction progress and isolate impurities via gradient elution (C18 columns, acetonitrile/water) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to discard high-polarity byproducts .
  • Mechanistic studies : Use kinetic isotope effects (KIEs) or trapping experiments to identify side-reaction pathways (e.g., sulfonamide hydrolysis) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across different kinase families?

  • Methodological Answer :
  • Kinase panel screening : Test against >50 kinases (e.g., Eurofins KinaseProfiler) to identify selectivity cliffs .
  • Buffer conditions : Standardize ATP/Mg²⁺ concentrations to reduce variability .
  • Structural analogs : Synthesize derivatives (e.g., replacing morpholino with piperazine) to probe steric/electronic effects on potency .

Research Design Considerations

Q. What in vivo models are appropriate for evaluating pharmacokinetic properties?

  • Methodological Answer :
  • Rodent models : Assess oral bioavailability and half-life in Sprague-Dawley rats (dose: 10 mg/kg) with plasma sampling via LC-MS .
  • Tissue distribution : Radiolabel the compound (¹⁴C/³H) to quantify accumulation in target organs (e.g., liver, brain) .

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